3-{[2,4'-Bipyridine]-5-yl}-1-(4-butoxyphenyl)urea
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Overview
Description
2,4’-Bipyridine is a building block for carbon nanomaterials . Urea is a keratolytic emollient used to treat hyperkeratotic lesions and moisturize the skin .
Synthesis Analysis
Bipyridine and related compounds are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures . The synthesis of bipyridines often involves homo and heterocoupling of pyridine derivatives in the presence of a catalyst .Molecular Structure Analysis
The structure of bipyridines can vary significantly depending on the mutual orientation of the two pyridine rings . For example, both rings in 2,2’-bipyridine are coplanar with the nitrogen atoms in an anti-position .Chemical Reactions Analysis
Bipyridines and their derivatives are extensively used as fundamental components in various applications, including biologically active molecules, ligands in transition-metal catalysis, photosensitizers, viologens, and in supramolecular structures .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are directly related to its structure . For instance, the exposed location of the N atoms in 4,4’-bipyridine facilitates the accommodation of bigger carboxylic acids and leads to higher conformational flexibility compared to 2,2’-bipyridine .Scientific Research Applications
- BBPU contains a bipyridine moiety, which is a versatile ligand in coordination chemistry. It can form stable complexes with transition metal ions, enabling applications in catalysis, sensing, and materials science .
- BBPU derivatives can serve as photosensitizers in photodynamic therapy (PDT). When irradiated with light, they generate reactive oxygen species (ROS) that selectively damage cancer cells .
- BBPU’s rigid core and functional groups facilitate self-assembly into supramolecular structures. These assemblies have applications in drug delivery, molecular recognition, and nanotechnology .
- BBPU-modified electrodes exhibit enhanced electrochemical properties. These sensors can detect specific analytes, such as heavy metals, neurotransmitters, or biomolecules .
- BBPU derivatives can function as electron transport materials in OLEDs. Their high electron mobility contributes to efficient charge transport and emission .
- BBPU analogs may exhibit bioactivity due to their structural resemblance to biologically relevant molecules. Researchers explore their potential as antitumor agents, antimicrobials, or enzyme inhibitors .
Coordination Chemistry and Ligands
Photosensitizers and Photocatalysis
Supramolecular Assemblies
Electrochemical Sensors and Biosensors
Organic Light-Emitting Diodes (OLEDs)
Biological Activity and Medicinal Chemistry
Mechanism of Action
Safety and Hazards
Future Directions
Bipyridine and related compounds continue to be of interest in various research fields due to their potential applications. Recent research findings over the last 30 years have focused on metal-catalyzed cross-coupling reactions, metal-catalyzed homocoupling reactions, electrochemical methods, and other innovative techniques .
properties
IUPAC Name |
1-(4-butoxyphenyl)-3-(6-pyridin-4-ylpyridin-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-2-3-14-27-19-7-4-17(5-8-19)24-21(26)25-18-6-9-20(23-15-18)16-10-12-22-13-11-16/h4-13,15H,2-3,14H2,1H3,(H2,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSMIKYZBVDWDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NC2=CN=C(C=C2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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